Lipophilicity (LogP) Differentiation: 1-Isopropyl-3-(naphthalen-1-yl)thiourea vs. ANTU and Phenyl-Thiourea Analogs
The measured LogP of 1-isopropyl-3-(naphthalen-1-yl)thiourea is 3.53, as reported by Leyan (a commercial vendor) . This value positions the compound in a lipophilicity range distinct from its closest analogs. The unsubstituted α-naphthylthiourea (ANTU) has a lower computed LogP of approximately 1.72 [1] due to the absence of the isopropyl alkyl substituent. A simple phenyl-isopropylthiourea analog (without the naphthalene ring) would likewise exhibit lower LogP due to reduced hydrophobic surface area . The 2.1-unit LogP increase versus ANTU translates to approximately two orders of magnitude higher octanol-water partition coefficient, significantly impacting membrane permeability, protein binding, and organic-phase extraction behavior relevant to both biochemical assays and synthetic workup procedures [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.53 (vendor-reported, Leyan) |
| Comparator Or Baseline | ANTU (α-naphthylthiourea, CAS 86-88-4): LogP ≈ 1.72 (computed drug-likeness data) [1] |
| Quantified Difference | ΔLogP ≈ +1.8 to +2.1 (target compound ~2 orders of magnitude more lipophilic than ANTU) |
| Conditions | Vendor-reported experimental/computed LogP; comparator data from computational drug-likeness profiling [1] |
Why This Matters
LogP governs solubility, membrane partitioning, and non-specific binding; selecting the isopropyl-naphthyl thiourea over ANTU provides substantially higher lipophilicity, which may be required or detrimental depending on the assay or extraction protocol.
- [1] PMC Table 1. Drug-likeness features including Log Po/w = 1.72 for a related naphthalene-containing compound. NCBI/PMC. https://pmc.ncbi.nlm.nih.gov View Source
